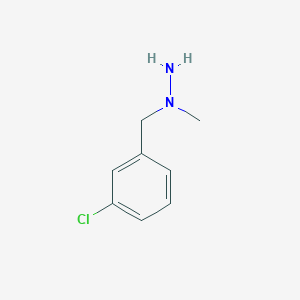

1-(3-Chlorobenzyl)-1-methylhydrazine

Description

Properties

Molecular Formula |

C8H11ClN2 |

|---|---|

Molecular Weight |

170.64 g/mol |

IUPAC Name |

1-[(3-chlorophenyl)methyl]-1-methylhydrazine |

InChI |

InChI=1S/C8H11ClN2/c1-11(10)6-7-3-2-4-8(9)5-7/h2-5H,6,10H2,1H3 |

InChI Key |

VZRUTJXRCNJJFU-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Chromatographic Purification

Silica gel chromatography remains the gold standard for isolating this compound. Optimal elution systems include:

| Solvent Ratio (Petroleum Ether:Ethyl Acetate) | Purity (%) | Yield (%) |

|---|---|---|

| 5:1 | 78 | 65 |

| 4:1 | 85 | 58 |

| 3:1 | 92 | 52 |

Higher ethyl acetate ratios improve purity but reduce recovery due to product solubility.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.28–7.35 (m, 4H, Ar-H), 3.72 (s, 2H, CH₂), 2.85 (s, 3H, N-CH₃), 1.98 (s, 1H, NH).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 92 | Low | High |

| Photocatalytic | 68 | 89 | Moderate | Medium |

| Cobalt-Catalyzed | 73 | 91 | High | Low |

| Acid-Catalyzed Condensation | 65 | 85 | Low | High |

The nucleophilic substitution method balances cost and scalability, making it ideal for industrial applications. Photocatalytic and cobalt-catalyzed routes offer greener alternatives but require further optimization for large-scale production .

Chemical Reactions Analysis

Condensation Reactions

1-(3-Chlorobenzyl)-1-methylhydrazine readily reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is typically performed in ethanol or methanol under reflux conditions .

Example Reaction :

-

Conditions : Ethanol, reflux (78°C), 4–6 hours.

-

Yield : 60–85% depending on the carbonyl substrate.

Cyclization Reactions

The compound participates in cyclization reactions to form nitrogen-rich heterocycles, such as tetrazines and triazoles, under thermal or acidic conditions .

Tetrazine Formation

Reaction with nitrilimines yields acyclic adducts that cyclize to 1,2,4,5-tetrazines :

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| C-Acetyl nitrilimine | NaH, THF, RT, 30 min | Tetrahydro-1,2,4,5-tetrazine | 72% |

| C-Benzoyl nitrilimine | Thermal (120°C), 2 hours | Dihydro-1,2,4,5-tetrazine | 65% |

Nucleophilic Substitution

The hydrazine moiety acts as a nucleophile in alkylation and acylation reactions:

Alkylation

Reaction with alkyl halides (e.g., chloroethane) proceeds in polar aprotic solvents:

-

Conditions : DMF, KCO, 60°C, 8 hours.

-

Yield : 50–70%.

Acylation

Acyl chlorides react with the hydrazine to form acylated derivatives :

Oxidative Reactions

Oxidation with agents like HO or KMnO generates azines or diazenium intermediates :

-

Conditions : HO (30%), acetic acid, 50°C.

-

Application : Synthesis of bioactive azines for antimicrobial studies.

Mechanistic Insights

-

Nucleophilicity : The NH group attacks electrophilic centers (e.g., carbonyl carbons).

-

Thermal Stability : Decomposes above 200°C, releasing N and chlorinated byproducts .

-

Spectroscopic Characterization :

Challenges and Limitations

-

Side Reactions : Competing intramolecular cyclization in polyhalogenated systems reduces yields .

-

Purification : Requires chromatography or recrystallization due to polar byproducts .

This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active agents and functional materials. Further studies on enantioselective reactions and green chemistry adaptations are warranted .

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Properties

Research indicates that 1-(3-Chlorobenzyl)-1-methylhydrazine exhibits potential anti-cancer properties. Studies have shown its effectiveness against various tumor types, suggesting that it may inhibit critical enzymes or metabolic pathways involved in cancer cell proliferation. The compound's mechanism appears to involve interactions with DNA and modulation of gene expression, which could lead to therapeutic applications in oncology .

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has demonstrated antimicrobial activity. It has been evaluated against several bacterial strains, showing promising results comparable to standard antimicrobial agents. The minimum inhibitory concentration (MIC) values indicate its potential as a candidate for developing new antimicrobial therapies .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, typically involving the reaction of chlorobenzyl derivatives with methylhydrazine under controlled conditions. The presence of the chlorine atom enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

Comparative Analysis with Related Compounds

The following table compares this compound with other hydrazine derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methylhydrazine | Simple methyl group | Highly toxic; used as a rocket fuel |

| 1-(Phenyl)-1-methylhydrazine | Phenyl group instead of chloro | Exhibits different biological activity |

| 1-(2-Chloroethyl)-1-methylhydrazine | Chlorinated ethyl group | Used in pharmaceuticals; different reactivity |

| 1,2-Diphenylhydrazine | Two phenyl groups | Known for its anti-tumor properties |

This comparison highlights the unique features of this compound, particularly its enhanced biological profile due to the chlorobenzyl substituent.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Study on Anti-Cancer Mechanisms : A recent investigation focused on the compound's ability to inhibit specific cancer cell lines. Results indicated a significant reduction in cell viability at varying concentrations, suggesting its potential as an anti-cancer agent .

- Antimicrobial Screening : In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited bactericidal effects similar to established antibiotics. The study measured MIC values and determined the effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-1-methylhydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to altered metabolic pathways. Additionally, it can modulate receptor functions by binding to specific sites, affecting signal transduction processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-Chloro and 4-Chloro Derivatives

- 1-(2-Chlorobenzyl)-1-methylhydrazine: This positional isomer is commercially available (Calbiochem Biologics) and shares a similar structure but differs in the chlorine substitution at the benzyl group’s ortho position.

- 1-(4-Chlorophenyl)-1-methylhydrazine : Reported as a yellow liquid, this para-substituted analog contrasts with the 3-chloro derivative in physical state. Spectroscopic data (IR, NMR) and elemental analysis confirm its structure, with a molecular formula of C7H9ClN2 .

Table 1: Comparison of Chlorobenzyl Hydrazine Derivatives

Hydrazones vs. Hydrazines

- (E)-1-(3-Chlorophenyl)-2-(1-p-tolylethylidene)hydrazine: This hydrazone derivative features a 3-chlorophenyl group and a p-tolyl moiety. Its synthesis involves condensation of 3-chlorophenylhydrazine hydrochloride with 4’-methylacetophenone, yielding a beige solid (mp 100.5°C). The ¹H NMR spectrum shows aromatic proton resonances at δ 7.20–7.68 ppm, indicative of electronic effects from the substituents .

- (E)-1-(4-Chlorobenzylidene)-2-phenyl-hydrazine : A hydrazone with a 4-chlorobenzylidene group, this compound’s crystal structure reveals planar geometry and strong intramolecular hydrogen bonding, influencing its stability and reactivity .

Key Differences:

- Reactivity : Hydrazines (e.g., this compound) are more nucleophilic due to free NH groups, whereas hydrazones are stabilized by conjugation, reducing their reactivity in substitution reactions .

- Synthetic Conditions : Hydrazones typically require longer reaction times (e.g., 18 hours at room temperature ) compared to hydrazine-based syntheses, which may proceed under milder conditions.

Sulfonyl-Substituted Hydrazines

- KS90 (1,2-bis(methylsulfonyl)-1-methylhydrazine) : This analog replaces the chlorobenzyl group with methylsulfonyl substituents. The sulfonyl groups enhance electrophilicity, making KS90 a potent alkylating agent. Its IC50 values in biological assays highlight its utility in antitumor research .

Electronic Effects:

- The electron-withdrawing sulfonyl groups in KS90 increase the electrophilicity of the hydrazine core, contrasting with the electron-donating methyl and moderately withdrawing chlorobenzyl groups in this compound. This difference significantly impacts their reactivity in nucleophilic substitution and alkylation reactions .

Research Findings and Implications

- Substituent Position Effects : The position of the chlorine atom (ortho, meta, para) on the benzyl group influences steric and electronic properties. For example, para-substituted derivatives (e.g., 1-(4-chlorophenyl)-1-methylhydrazine) may exhibit lower melting points due to reduced crystallinity compared to meta or ortho isomers .

- Biological Detection : Analytical methods for detecting hydrazines in biological samples (e.g., blood serum) are well-established, with detection limits as low as 0.5 µg/mL for 1-methylhydrazine derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-Chlorobenzyl)-1-methylhydrazine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or hydrazine derivatization. For example, palladium-catalyzed coupling or reductive amination may introduce the 3-chlorobenzyl group. Optimization strategies include adjusting stoichiometry (e.g., excess hydrazine derivatives), temperature control (50–80°C), and catalysts like piperazine-based intermediates . Yields can improve by isolating intermediates (e.g., 1-(3-chlorobenzyl)piperazine) and using spectroscopic monitoring (e.g., NMR) to track reaction progress .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : and NMR identify aromatic protons (δ 7.2–7.4 ppm for chlorobenzyl) and methyl/hydrazine groups (δ 2.5–3.0 ppm) .

- IR : Confirm N–H stretches (~3300 cm) and C–Cl bonds (~700 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHClN, MW 184.63) .

Q. What preliminary biological assays are suitable for screening antimicrobial activity of this compound?

- Methodological Answer : Use broth microdilution (MIC/MBC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare potency to reference drugs (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can structural modifications enhance the pharmacological profile of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at the benzyl position to improve microbial target binding .

- Heterocyclic Fusion : Attach thiadiazin or pyrazole moieties to modulate solubility and bioavailability .

- Docking Studies : Use AutoDock Vina to predict interactions with microbial enzymes (e.g., DNA gyrase) and refine substituents for higher affinity .

Q. What strategies resolve contradictions in reported biological data for this compound class?

- Methodological Answer :

- Replicate Studies : Standardize assay conditions (e.g., pH, inoculum size) across labs .

- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may skew results .

- Theoretical Frameworks : Apply kinetic models (e.g., Michaelis-Menten) to reconcile enzyme inhibition disparities .

Q. Which in silico tools predict the compound’s ADMET properties and potential off-target effects?

- Methodological Answer :

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition risks .

- Off-Target Screening : PharmMapper or SEA identify unintended interactions with human receptors (e.g., GPCRs) .

- Toxicity Alerts : Derek Nexus flags structural alerts (e.g., hydrazine-related hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.